molecular formula C17H21FN4O3S B4327690 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B4327690
M. Wt: 380.4 g/mol
InChI Key: BVCPWOVKHJRZBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE is a compound known for its diverse pharmacological effects. It is a pyrazole-bearing compound, which is a class of organic compounds characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities, including antileishmanial and antimalarial properties .

Preparation Methods

The synthesis of 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves several stepsThe reaction conditions often involve the use of elemental microanalysis, FTIR, and 1H NMR techniques to verify the structure of the synthesized compound . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potent antileishmanial and antimalarial activities, making it a potential candidate for the development of new drugs . In industry, it may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors involved in the biological processes of the target organisms. For example, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of the Leishmania parasite .

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4O3S/c1-12-16(11-21(2)20-12)26(24,25)22-9-7-13(8-10-22)17(23)19-15-5-3-14(18)4-6-15/h3-6,11,13H,7-10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCPWOVKHJRZBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
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1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE
Reactant of Route 6
1-[(13-DIMETHYL-1H-PYRAZOL-4-YL)SULFONYL]-N-(4-FLUOROPHENYL)PIPERIDINE-4-CARBOXAMIDE

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